molecular formula C28H53N3O6 B613699 Boc-D-Lys(Boc)-OH DCHA CAS No. 204190-67-0

Boc-D-Lys(Boc)-OH DCHA

Cat. No. B613699
M. Wt: 346,4*181,3 g/mole
InChI Key: HRLHJTYAMCGERD-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Polypeptide Synthesis and Structural Analysis

Boc-D-Lys(Boc)-OH DCHA is significant in the synthesis and structural characterization of polypeptides. A study demonstrated its use in the synthesis of polypeptides like Fmoc-L-Lys(Boc)-Gly-OH, where lysine and glycine were used as raw materials. The method employed aimed to simplify and improve the synthetic process, which typically involves expensive materials, low yield, and purification difficulties. The resulting polypeptide's structure was confirmed by IR and MS spectra, contributing to the experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Peptide Synthesis and Reactivity Studies

Boc-D-Lys(Boc)-OH DCHA is also used in peptide synthesis and studying the reactivity of peptide fragments. A research study focused on the fragment condensation on soluble polymer support using various coupling reagents and observed efficient coupling yields of a peptide fragment to the amino free terminal of a polymer-supported molecule (M. Narita, 1978).

Redox Derivatives and Molecular Electronic Devices

The synthesis of redox derivatives of lysine and related peptides containing chromophores like phenothiazine or tris(2,2'-bipyridine)ruthenium(II) has been achieved using Boc-D-Lys(Boc)-OH DCHA. These synthesized derivatives have applications in engineering light-harvesting proteins, photovoltaic cells, and other molecular electronic devices due to their electrochemical properties (B. Peek et al., 2009).

Anti-Apoptotic Protein Suppression and Cancer Therapy

Boc-D-Lys(Boc)-OH DCHA was studied for its interaction with anti-apoptotic proteins. The research found that the molecule had more binding affinity with certain proteins, suggesting its potential as an inhibitor of anti-apoptotic proteins and a novel molecule for chemotherapy (E. B. Şaş et al., 2020).

Synthesis of DTPA-Containing Peptides

Boc-D-Lys(Boc)-OH DCHA is employed in the synthesis of N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine and N(alpha)-Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine, which are building blocks for the solid-phase synthesis of DTPA-containing peptides. These peptides find applications in chelating metal ions to peptides, which is crucial in various medical and research applications (J. Davies & Loai Al-Jamri, 2002).

Safety And Hazards

As with all chemicals, “Boc-D-Lys(Boc)-OH DCHA” should be handled with care. It is recommended to use personal protective equipment, such as eyeshields and gloves, when handling this compound5.


Future Directions

The future directions for “Boc-D-Lys(Boc)-OH DCHA” are likely to be influenced by advances in peptide synthesis and the development of new protecting group strategies. As our understanding of these areas improves, it is likely that new applications for this compound will be discovered.


Please note that this analysis is based on the information available and may not cover all aspects of “Boc-D-Lys(Boc)-OH DCHA”. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLHJTYAMCGERD-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys(Boc)-OH DCHA

CAS RN

204190-67-0
Record name D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204190-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.